molecular formula C17H19N5O2 B2373377 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034256-97-6

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2373377
CAS No.: 2034256-97-6
M. Wt: 325.372
InChI Key: XAVZKYUBESKEAB-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. These compounds, through a series of chemical reactions, have shown potential in targeting cancer cells and inhibiting 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016).

Antimicrobial and Antituberculosis Activity

Derivatives related to the compound of interest have been investigated for their antimicrobial and antituberculosis activities. Specifically, substituted imidazo[1,2-a]pyridine-3-carboxamide derivatives have demonstrated significant potency against multi-drug resistant and extensive drug-resistant Mycobacterium tuberculosis strains, highlighting their potential as new therapeutic agents for combating tuberculosis (Moraski et al., 2011).

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11-10-15(21-24-11)17(23)19-9-7-14-12(2)20-22(13(14)3)16-6-4-5-8-18-16/h4-6,8,10H,7,9H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVZKYUBESKEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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